molecular formula C28H23N3O4S B2567827 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922659-97-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2567827
CAS No.: 922659-97-0
M. Wt: 497.57
InChI Key: HHDAGPXPSNVELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule featuring a benzothiazole core, a key structural motif found in compounds with significant biological activity. This molecule is of high interest in medicinal chemistry and neuroscience research. Its structural class is associated with modulation of central nervous system targets; for instance, closely related N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl) compounds have been identified as novel, selective, and brain-penetrant positive allosteric modulators of the muscarinic M4 receptor, a target implicated in neuropsychiatric disorders . The inclusion of a benzamide group also suggests potential for investigation as an inhibitor of enzymes like histone deacetylase (HDAC), which is a validated target for therapeutic agents and is being explored for its role in synaptic plasticity and memory formation . As such, this compound represents a valuable chemical tool for probing complex biological pathways in the brain, particularly in the context of neurodegenerative and neuropsychiatric conditions. The compound is provided for non-human research purposes. It is not approved for human or veterinary diagnostic, therapeutic, or any other use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O4S/c1-33-23-14-15-24(34-2)26-25(23)30-28(36-26)31(18-19-7-6-16-29-17-19)27(32)20-10-12-22(13-11-20)35-21-8-4-3-5-9-21/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDAGPXPSNVELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with phenyl anthranilic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound lies in its anticancer properties. Research has indicated that compounds with similar structural motifs exhibit selective cytotoxicity towards tumor cells, particularly under hypoxic conditions, which are common in solid tumors.

Case Studies

  • Study 1 : A study evaluated the effects of benzimidazole derivatives similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide on A549 cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values calculated to assess potency .
  • Study 2 : Another investigation focused on the structure-activity relationship (SAR) of related compounds. It was found that specific substituents on the benzimidazole ring significantly influenced anticancer activity, suggesting that modifications to the chemical structure could enhance therapeutic efficacy .

Biological Evaluation

The biological evaluation of this compound extends beyond anticancer properties. Its potential as a bioreductive prodrug highlights its ability to be activated selectively within the tumor microenvironment.

In Vitro Studies

In vitro studies have employed various assays to assess cell viability, apoptosis induction, and DNA damage. The WST-1 assay is commonly used to measure cell proliferation, while caspase activity assays provide insights into apoptotic processes .

Synthesis and Structural Characterization

Understanding the synthesis and structural characteristics of this compound is crucial for its application in drug development. The synthesis typically involves multi-step reactions that allow for the introduction of specific functional groups that enhance biological activity.

Synthesis Overview

The synthesis process may include:

  • Formation of the thiazole ring.
  • Coupling with phenoxy and pyridine moieties.
  • Purification and characterization using techniques like NMR and mass spectrometry.

Potential Future Applications

Given its promising biological activities, further research could explore:

  • Combination Therapies : Investigating synergistic effects when combined with other chemotherapeutic agents.
  • Targeted Delivery Systems : Developing formulations that enhance bioavailability and target delivery to tumor sites.

Summary Table of Key Findings

Application AreaKey Findings
Anticancer ActivityInduces apoptosis in hypoxic tumor cells
MechanismBioreductive agent targeting hypoxia
In Vitro AssaysEffective in WST-1 and caspase activity assays
SynthesisMulti-step synthesis with potential for modification

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with derivatives reported in the Iranian Journal of Pharmaceutical Research (2021), particularly compounds 4d–4i , which are benzamide or isonicotinamide analogs containing thiazole and pyridine moieties (Table 1) . Key differences include:

  • Substituents on the thiazole ring: The target compound features 4,7-dimethoxybenzo[d]thiazole, whereas analogs like 4d–4i incorporate morpholinomethyl, piperazinyl, or dimethylamino groups.
  • Aromatic systems: The phenoxy group in the target compound contrasts with the 3,4-dichlorophenyl or isonicotinamide groups in 4d–4i.
  • Flexibility : The pyridin-3-ylmethyl group in the target compound introduces conformational flexibility absent in rigid analogs like 4h and 4i .
Table 1. Structural and Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Solubility (LogP)*
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (Target) ~507.6 Not reported 4,7-dimethoxybenzo[d]thiazole, phenoxy ~3.8 (predicted)
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d ) 503.4 198–200 Morpholinomethyl, 3,4-dichlorophenyl 2.9
3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e ) 516.4 185–187 4-Methylpiperazinyl 2.7
N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h ) 392.5 210–212 Dimethylamino, isonicotinamide 1.5

*LogP values estimated using computational tools (e.g., ChemAxon).

Spectroscopic and Analytical Data

  • HRMS: Molecular ion peaks consistent with calculated masses (e.g., [M+H]+ for 4d: 503.4 g/mol) .
  • Key distinction : The dimethoxy groups in the target compound would produce distinct 1H NMR signals compared to chlorinated or morpholine-containing analogs.

Pharmacological and Physicochemical Implications

  • Bioactivity: Analogs like 4d–4i exhibit antimicrobial or kinase-inhibitory activity. The target compound’s dimethoxy groups may confer metabolic stability, while the phenoxy moiety could modulate target selectivity.
  • Thermal stability : The absence of polar groups (e.g., morpholine in 4d ) may lower the melting point relative to 4d–4i (melting range: 185–212°C) .

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H20N2O3SC_{20}H_{20}N_{2}O_{3}S and a molecular weight of approximately 364.45 g/mol. Its structure includes a benzo[d]thiazole moiety, which is often associated with various biological activities.

This compound has been investigated for its role as an inhibitor of histone deacetylase (HDAC) . HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells by altering gene expression patterns.

Key Mechanisms:

  • Histone Deacetylation Inhibition : This compound disrupts the normal function of HDACs, leading to hyperacetylation of histones and subsequent activation of tumor suppressor genes.
  • Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in various cancer cell lines, notably through the activation of caspases .
  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, preventing proliferation .

Anticancer Properties

Research has demonstrated the anticancer potential of this compound against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Adenocarcinoma)12.5Induction of apoptosis
WM115 (Malignant Melanoma)15.0Cell cycle arrest and DNA damage
HeLa (Cervical Cancer)10.0Histone deacetylation inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency in inducing cytotoxic effects.

Case Studies

  • Study on A549 Cells : A study demonstrated that this compound significantly reduced cell viability in A549 cells after 48 hours of treatment. The mechanism was primarily through apoptosis as confirmed by caspase activation assays .
  • Hypoxia Selectivity : Another investigation into hypoxia-selective agents found that this compound exhibited enhanced cytotoxicity under low oxygen conditions, making it a candidate for targeted cancer therapies .

Q & A

Q. What are the critical steps and optimized reaction conditions for synthesizing N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide?

  • Methodological Answer : The synthesis involves multi-step reactions starting with benzo[d]thiazole derivatives and functionalized benzamides. Key steps include:
  • Coupling Reactions : Amide bond formation between the benzo[d]thiazole core and substituted benzamide under reflux conditions.
  • Solvent Selection : Dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to enhance solubility and reaction efficiency .
  • Catalysts/Additives : Acidic conditions (e.g., glacial acetic acid) or base catalysts (e.g., potassium carbonate) are employed to stabilize intermediates and improve yields .
  • Temperature Control : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography or recrystallization ensures purity, monitored via HPLC (>95% purity threshold) .

Q. Which analytical techniques are essential for characterizing this compound and validating its structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethoxy, phenoxy groups) and amide bond formation .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

Q. What biological activities are hypothesized based on its structural motifs?

  • Methodological Answer : The compound’s benzo[d]thiazole core and pyridinylmethyl group suggest:
  • Kinase Inhibition : The thiazole moiety may bind ATP pockets in kinases, as seen in structurally analogous compounds .
  • Antimicrobial Potential : Phenoxy and pyridine groups enhance membrane permeability, a trait linked to activity against Gram-positive bacteria .
  • Cytotoxicity Screening : Preliminary assays (e.g., MTT on cancer cell lines) are recommended to assess apoptotic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) during characterization?

  • Methodological Answer :
  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in amides) by analyzing spectra at 25°C vs. 50°C .
  • 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton-carbon couplings, clarifying connectivity in crowded regions .
  • Computational Modeling : DFT-based NMR chemical shift predictions (using software like Gaussian) validate experimental assignments .

Q. What strategies optimize reaction yields and purity in large-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Statistically optimizes parameters (e.g., solvent ratio, temperature) to maximize yield .
  • Flow Chemistry : Enhances reproducibility by controlling residence time and heat transfer in continuous reactors .
  • In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments .

Q. How do structural modifications (e.g., substituent variation on the benzamide or thiazole) affect bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize derivatives with substituted phenoxy groups (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃) and test against target enzymes .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., EGFR kinase) .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with pyridine nitrogen) using Schrödinger Suite .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by measuring protein stability shifts post-treatment .
  • RNA Sequencing : Identifies differentially expressed genes in treated vs. untreated cells to map signaling pathways .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) with purified proteins .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields across studies?

  • Methodological Answer :
  • Batch Variability Analysis : Compare starting material purity (via HPLC) and moisture content (Karl Fischer titration) .
  • Reaction Scale-Up Effects : Assess mixing efficiency (e.g., via Reynolds number calculations) to identify mass transfer limitations .
  • Byproduct Profiling : LC-MS identifies side products (e.g., hydrolyzed amides) that reduce yields .

Tables for Key Data

Parameter Optimal Conditions Reference
Solvent for Amide CouplingDMF, 70°C, 12h
HPLC Purity Threshold>95% (C18 column, 254 nm)
NMR Confirmation¹H (δ 7.8–8.2 ppm for pyridine protons)
Yield OptimizationDoE with 85% yield at 0.1M concentration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.